Methyl 2,3-dicyano-3-phenylpropanoate
Description
Methyl 2,3-dicyano-3-phenylpropanoate is a synthetic organic compound characterized by a phenyl group attached to a propanoate backbone substituted with two cyano (-CN) groups at the 2- and 3-positions, and a methyl ester moiety. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 222.22 g/mol. The compound’s structure combines ester and nitrile functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Nitriles are pivotal in cyclization reactions and heterocycle formation, while the ester group enhances solubility and reactivity in polar solvents.
Properties
IUPAC Name |
methyl 2,3-dicyano-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11(8-14)10(7-13)9-5-3-2-4-6-9/h2-6,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUQFUPPDNKKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299423 | |
| Record name | methyl 2,3-dicyano-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75024-36-1 | |
| Record name | NSC130265 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,3-dicyano-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ethyl 2,3-Dicyano-3-phenylpropanoate
The ethyl ester analog (C₁₃H₁₂N₂O₂ , MW: 236.25 g/mol) shares the same core structure but substitutes the methyl ester with an ethyl group. Key differences include:
- Solubility: The methyl ester is more polar, likely exhibiting higher solubility in polar solvents (e.g., methanol, acetone) compared to the ethyl variant, which may favor slightly lipophilic environments.
- Stability : The ethyl ester’s larger alkyl group could marginally enhance thermal stability but reduce hydrolysis susceptibility compared to the methyl ester.
- Commercial Status: Ethyl 2,3-dicyano-3-phenylpropanoate is listed as discontinued by CymitQuimica , suggesting challenges in synthesis, regulatory compliance, or market demand. This discontinuation positions the methyl ester as a more viable alternative for research and industrial applications.
- Regulatory Classification : Both compounds fall under HS code 29269000 (nitrile-function compounds) , indicating similar regulatory handling for international trade.
Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Natural diterpene esters like sandaracopimaric acid methyl ester (MW: ~332.5 g/mol) differ significantly in structure and origin. These compounds, isolated from Austrocedrus chilensis resin, feature complex polycyclic frameworks with applications in traditional medicine and resin production. Key contrasts include:

- Functional Groups: Diterpene esters lack cyano groups but often contain hydroxyl or carboxylic acid derivatives.
- Applications: Used in fragrances, antimicrobial agents, and resin stabilization, whereas synthetic cyano-esters are tailored for reactivity in drug synthesis.
- Synthesis: Diterpene esters are biosynthesized in plants, while methyl 2,3-dicyano-3-phenylpropanoate is synthesized via chemical routes (e.g., Knoevenagel condensation).
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
